molecular formula C11H10N2O2 B13678749 Ethyl cinnoline-5-carboxylate

Ethyl cinnoline-5-carboxylate

Cat. No.: B13678749
M. Wt: 202.21 g/mol
InChI Key: BBLVLRUWWUVBNE-UHFFFAOYSA-N
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Description

Ethyl cinnoline-5-carboxylate is a heterocyclic compound that belongs to the cinnoline family. Cinnolines are nitrogen-containing aromatic compounds known for their diverse biological activities and applications in medicinal chemistry. This compound is particularly interesting due to its potential use in various chemical reactions and its role as a building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl cinnoline-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of ethyl 5-cyano-4-methyl-1-aryl-6-oxo-1,6-dihydropyridazine-3-carboxylate with nitroolefins in the presence of a base such as piperidine under controlled microwave irradiation . This method is efficient and yields the desired cinnoline derivative with good purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Additionally, the use of green chemistry principles, such as solvent-free conditions and microwave-assisted synthesis, can make the production process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Ethyl cinnoline-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield dihydro or tetrahydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the cinnoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cinnoline oxides, while reduction can produce dihydrocinnoline derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of cinnoline derivatives with different properties and applications.

Scientific Research Applications

Ethyl cinnoline-5-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl cinnoline-5-carboxylate and its derivatives involves interaction with specific molecular targets and pathways. For example, some derivatives may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact mechanism depends on the specific structure of the derivative and its target. Research is ongoing to elucidate these mechanisms and optimize the compound’s efficacy and safety.

Comparison with Similar Compounds

Ethyl cinnoline-5-carboxylate can be compared with other cinnoline derivatives and similar heterocyclic compounds, such as:

This compound is unique due to its specific functional groups and the resulting chemical reactivity and biological activity. Its derivatives offer a wide range of applications, making it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

ethyl cinnoline-5-carboxylate

InChI

InChI=1S/C11H10N2O2/c1-2-15-11(14)9-4-3-5-10-8(9)6-7-12-13-10/h3-7H,2H2,1H3

InChI Key

BBLVLRUWWUVBNE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C=CN=NC2=CC=C1

Origin of Product

United States

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